![molecular formula C11H15NO4 B14646336 2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene CAS No. 56446-71-0](/img/structure/B14646336.png)
2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of multiple oxygen and nitrogen atoms within its framework, which contribute to its distinct chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under controlled conditions. The reaction often requires the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process is optimized for yield and purity, often employing advanced catalytic systems and continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups .
Scientific Research Applications
2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of 2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the context and target .
Comparison with Similar Compounds
Similar Compounds
- 2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene can be compared with other bicyclic compounds containing oxygen and nitrogen atoms, such as:
- 2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-diene
- 2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-tetraene .
Uniqueness
The uniqueness of this compound lies in its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
56446-71-0 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2,5,8,11-tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene |
InChI |
InChI=1S/C11H15NO4/c1-2-10-12-11(3-1)16-9-7-14-5-4-13-6-8-15-10/h1-3H,4-9H2 |
InChI Key |
WPZFWYNBAUZUOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=CC=CC(=N2)OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylbicyclo[4.1.0]hept-3-ene](/img/structure/B14646257.png)
![7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14646268.png)
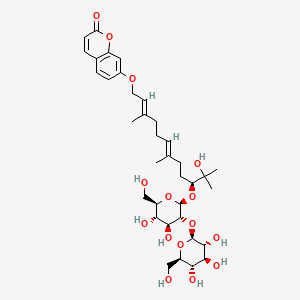
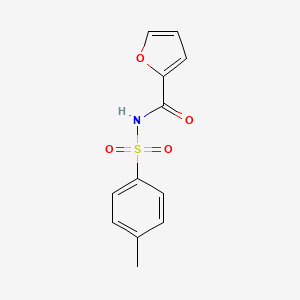
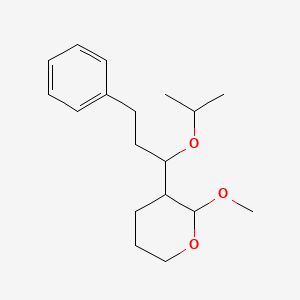

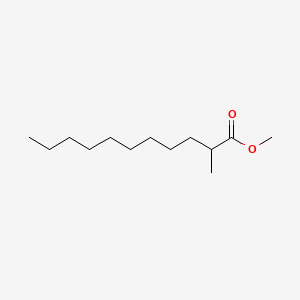
![2,4-Diamino-6-[2-naphthylacetamido]quinazoline](/img/structure/B14646302.png)
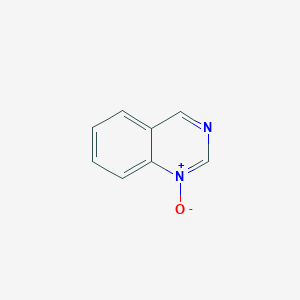

![Silane, trimethyl[(1-methyleneheptyl)oxy]-](/img/structure/B14646316.png)
![4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14646323.png)
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-isocyanato-1,3-thiazole](/img/structure/B14646325.png)
![4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride](/img/structure/B14646343.png)
